molecular formula C20H16BrFN2O3S B301783 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6366-88-7

5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B301783
CAS RN: 6366-88-7
M. Wt: 463.3 g/mol
InChI Key: YYQQOPQAFFHTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BMS-345541, is a small molecule inhibitor that selectively targets IκB kinase (IKK) and prevents the activation of the nuclear factor kappa B (NF-κB) pathway. NF-κB plays a critical role in the regulation of immune responses, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, BMS-345541 has been extensively studied as a potential therapeutic agent for these diseases.

Mechanism of Action

5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione selectively targets IKK, which is a critical regulator of the NF-κB pathway. The NF-κB pathway plays a critical role in the regulation of immune responses, inflammation, and cell survival. Upon activation, IKK phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various genes involved in immune responses, inflammation, and cell survival. By inhibiting IKK, 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione prevents the activation of the NF-κB pathway and reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the activity of IKK and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione reduces inflammation and tissue damage in various animal models of autoimmune disorders and inflammatory diseases. 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its selectivity for IKK, which allows for the specific targeting of the NF-κB pathway. 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to have low toxicity and good bioavailability, making it a promising therapeutic agent for various diseases. However, one of the limitations of using 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the study of 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential direction is the development of more potent and selective IKK inhibitors that can overcome the limitations of 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione. Another direction is the investigation of the potential therapeutic applications of 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione with other therapeutic agents may enhance its efficacy and reduce the potential for drug resistance. Overall, the study of 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has provided valuable insights into the regulation of the NF-κB pathway and has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multistep process involving the reaction of 3-bromo-4-(4-fluorobenzyl)phenol with 1,3-dimethyl-2-thiourea followed by cyclization and oxidation steps. The final product can be obtained through purification and isolation steps.

Scientific Research Applications

5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied in various scientific research applications, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of symptoms. In inflammatory diseases, 5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce inflammation and tissue damage.

properties

CAS RN

6366-88-7

Product Name

5-[[3-Bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C20H16BrFN2O3S

Molecular Weight

463.3 g/mol

IUPAC Name

5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H16BrFN2O3S/c1-23-18(25)15(19(26)24(2)20(23)28)9-13-5-8-17(16(21)10-13)27-11-12-3-6-14(22)7-4-12/h3-10H,11H2,1-2H3

InChI Key

YYQQOPQAFFHTBG-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.